molecular formula C15H21N3O3 B14652366 N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide CAS No. 41494-68-2

N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide

Cat. No.: B14652366
CAS No.: 41494-68-2
M. Wt: 291.35 g/mol
InChI Key: HAGHPKBNESTHES-UHFFFAOYSA-N
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Description

N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide is an organic compound with a complex structure It is characterized by the presence of a cyanoethyl group, an ethoxyphenyl group, and a methoxypropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For instance, the synthesis may involve the reaction of 3-ethoxyaniline with 2-cyanoethyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-methoxypropanoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide exerts its effects involves interactions with specific molecular targets. The cyanoethyl group can interact with nucleophilic sites, while the ethoxyphenyl and methoxypropanamide groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(2-Cyanoethyl)amino]-4-methoxyphenyl}-3-methoxypropanamide
  • N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-ethoxypropanamide
  • N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-hydroxypropanamide

Uniqueness

N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

41494-68-2

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

N-[3-(2-cyanoethylamino)-4-ethoxyphenyl]-3-methoxypropanamide

InChI

InChI=1S/C15H21N3O3/c1-3-21-14-6-5-12(18-15(19)7-10-20-2)11-13(14)17-9-4-8-16/h5-6,11,17H,3-4,7,9-10H2,1-2H3,(H,18,19)

InChI Key

HAGHPKBNESTHES-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)CCOC)NCCC#N

Origin of Product

United States

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